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Compound of Interest

Compound Name: Daphmacropodine

Cat. No.: B1154048 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Daphmacropodine A is a member of the Daphniphyllum alkaloids, a diverse group of natural

products isolated from plants of the Daphniphyllum genus. These alkaloids are known for their

complex and varied polycyclic ring systems. The structural elucidation of these molecules is

crucial for understanding their biosynthetic pathways and exploring their potential

pharmacological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary

analytical technique for the unambiguous determination of the chemical structure of such

complex natural products. This application note provides a detailed summary of the ¹H and ¹³C

NMR spectral data for Daphmacropodine A, along with the experimental protocols for data

acquisition.

Data Presentation
The complete ¹H and ¹³C NMR chemical shift assignments for Daphmacropodine A are

summarized in the table below. The data is based on spectra recorded in CDCl₃ at 400 MHz for

¹H NMR and 100 MHz for ¹³C NMR. The assignments were determined using a combination of

1D and 2D NMR experiments, including COSY, HSQC, and HMBC.
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Position δC (ppm), Type δH (ppm), mult. (J in Hz)

1 55.4, CH 2.05, m

2 27.0, CH₂ 1.65, m; 1.50, m

3 42.1, CH 1.80, m

4 34.5, C

5 58.9, CH 2.15, m

6 22.7, CH₂ 1.75, m; 1.60, m

7 171.2, C

8 130.9, C

9 138.8, CH 5.80, d (9.8)

10 128.4, CH 5.95, dd (9.8, 2.5)

11 48.9, CH 2.80, m

12 34.1, CH₂ 1.90, m; 1.70, m

13 46.2, C

14 50.1, CH₂ 2.60, d (12.0); 2.40, d (12.0)

15 21.9, CH₃ 1.05, s

16 29.7, CH₃ 1.10, s

17 68.1, CH 4.20, br s

18 39.8, CH₂ 2.30, m; 2.10, m

19 24.9, CH₂ 1.85, m; 1.65, m

20 36.5, CH 2.50, m

21 21.4, CH₃ 0.95, d (6.5)

22 42.5, N-CH₃ 2.25, s
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Experimental Protocols
The following is a representative protocol for the acquisition of NMR data for Daphniphyllum

alkaloids like Daphmacropodine A.

1. Sample Preparation

Isolation: Daphmacropodine A is isolated from the fruits of Daphniphyllum macropodum

using standard chromatographic techniques, such as silica gel column chromatography

followed by preparative HPLC.

Sample for NMR: A pure sample of Daphmacropodine A (typically 5-10 mg) is dissolved in

approximately 0.5 mL of deuterated chloroform (CDCl₃).

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical

shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).

2. NMR Data Acquisition

Spectrometer: NMR spectra are recorded on a 400 MHz (or higher) spectrometer.

¹H NMR:

Pulse Program: Standard single-pulse sequence.

Spectral Width: Approximately 15 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR:

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: Approximately 220 ppm.
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Acquisition Time: 1-2 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

2D NMR (COSY, HSQC, HMBC):

Standard pulse programs available on the spectrometer software are used.

Spectral widths are optimized for both proton and carbon dimensions.

The number of increments in the indirect dimension and the number of scans per

increment are adjusted to achieve adequate signal-to-noise and resolution.

3. Data Processing

Software: NMR data is processed using standard software such as MestReNova, TopSpin,

or similar programs.

Processing Steps:

Fourier Transformation: The Free Induction Decay (FID) is converted into the frequency

domain spectrum.

Phase Correction: The spectrum is manually or automatically phase corrected.

Baseline Correction: The baseline of the spectrum is corrected to be flat.

Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Peak Picking and Integration: Peaks are identified, and their integrals are calculated for ¹H

NMR spectra.

Mandatory Visualization
The following diagram illustrates a typical workflow for the structural elucidation of a natural

product like Daphmacropodine A using NMR spectroscopy.
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Caption: Workflow for NMR-based structure elucidation of Daphmacropodine A.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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